N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea, also known as DFM-THU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of various enzymes, and its ability to modulate biological processes has made it a valuable tool for investigating the mechanisms of various diseases. In
Mechanism of Action
The mechanism of action of N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea involves the inhibition of various enzymes, including matrix metalloproteinases. These enzymes play a crucial role in the degradation of extracellular matrix components, which is necessary for the invasion and metastasis of cancer cells. By inhibiting these enzymes, N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea can prevent the spread of cancer cells and promote their death.
Biochemical and Physiological Effects:
N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on matrix metalloproteinases, this compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and modulate various signaling pathways. N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea has several advantages for lab experiments. This compound is highly potent and selective, making it a valuable tool for investigating the mechanisms of various diseases. N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are some limitations to the use of N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea in lab experiments. This compound has not been extensively studied in vivo, and its potential side effects and toxicity are not well understood. Additionally, the high potency of N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea may make it difficult to use in certain assays.
Future Directions
There are several future directions for the study of N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea. One potential area of research is the development of novel cancer therapies based on the inhibition of matrix metalloproteinases. N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea may also have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to understand the potential side effects and toxicity of N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea and to develop more selective and potent inhibitors of matrix metalloproteinases.
Synthesis Methods
The synthesis of N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea involves the reaction of 2-(difluoromethoxy)-5-methylbenzylamine with methyl isothiocyanate in the presence of a suitable solvent and a base. The reaction proceeds via nucleophilic substitution of the amine group with the isothiocyanate group, resulting in the formation of N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea. The yield of the reaction is typically high, and the compound can be purified using standard techniques such as column chromatography.
Scientific Research Applications
N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit various enzymes, including matrix metalloproteinases, which play a crucial role in the development and progression of cancer. N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of novel cancer therapies.
properties
IUPAC Name |
1-[2-(difluoromethoxy)-5-methylphenyl]-3-methylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2OS/c1-6-3-4-8(15-9(11)12)7(5-6)14-10(16)13-2/h3-5,9H,1-2H3,(H2,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOMQPHPMCKQCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)F)NC(=S)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24793580 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.